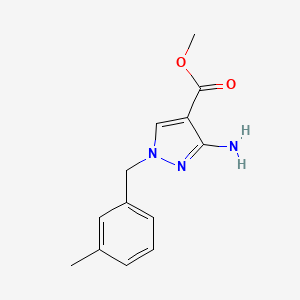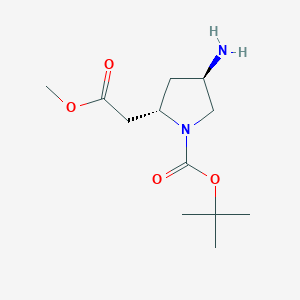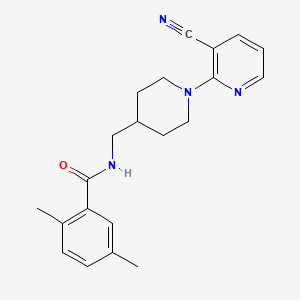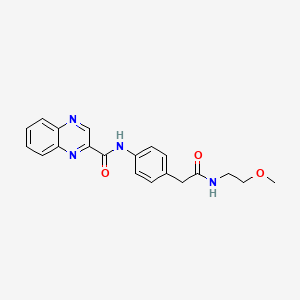
3-Bromo-1-(piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-1-(piperidin-1-yl)propan-1-one” is a chemical compound with the CAS Number: 90154-52-2 . It has a molecular weight of 220.11 . The compound is used as a building block and reagent in synthesizing organic compounds .
Synthesis Analysis
The synthesis of “3-Bromo-1-(piperidin-1-yl)propan-1-one” involves several steps. One method involves the use of N-ethyl-N,N-diisopropylamine in dichloromethane at 0 - 20℃ for 18 hours in an inert atmosphere . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 50℃ in an inert atmosphere, followed by the use of sodium tetrahydroborate in methanol at 20℃ in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “3-Bromo-1-(piperidin-1-yl)propan-1-one” is 1S/C8H14BrNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
The compound “3-Bromo-1-(piperidin-1-yl)propan-1-one” can participate in various chemical reactions. For instance, it can react with para-fluorostyrene and tetra-(n-butyl)ammonium iodide in tetrahydrofuran and 1-methyl-pyrrolidin-2-one at -5℃ for 16 hours .
Physical And Chemical Properties Analysis
The compound “3-Bromo-1-(piperidin-1-yl)propan-1-one” has a molecular weight of 220.11 . The compound’s boiling point and other physical properties are not mentioned in the available resources.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
This compound plays a significant role in medicinal chemistry . Its unique structure offers potential in the design and synthesis of new drugs. Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Drug Synthesis
“3-Bromo-1-(piperidin-1-yl)propan-1-one” is used in the synthesis of various drugs. It’s a versatile material utilized in scientific research due to its diverse applications.
Pharmacological Studies
This compound is used in pharmacological studies. The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Biological Activity
Piperidine derivatives, including “3-Bromo-1-(piperidin-1-yl)propan-1-one”, have been studied for their biological activity . They are used in the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Antifungal Activity
Some piperidine derivatives have been tested for antifungal activity . However, it’s important to note that not all piperidine derivatives exhibit this property .
Research and Development
“3-Bromo-1-(piperidin-1-yl)propan-1-one” is used in research and development laboratories . It’s a key ingredient in the synthesis of various chemical compounds .
Direcciones Futuras
The piperidine nucleus, which is present in “3-Bromo-1-(piperidin-1-yl)propan-1-one”, is a pivotal cornerstone in the production of drugs . Piperidine derivatives show a wide variety of biological activities and are being utilized in different therapeutic applications such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This suggests that “3-Bromo-1-(piperidin-1-yl)propan-1-one” and its derivatives could have potential applications in the field of drug discovery .
Propiedades
IUPAC Name |
3-bromo-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFKORONJMTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(piperidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2624355.png)
![3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2624357.png)
![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2624359.png)


![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2624363.png)
![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)
![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2624367.png)

![3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2624372.png)
![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)
![2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2624375.png)